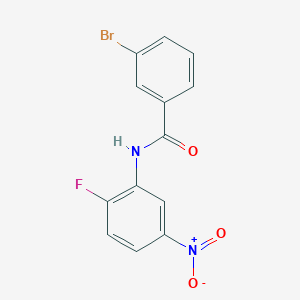

3-bromo-N-(2-fluoro-5-nitrophenyl)benzamide

Description

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name This compound is derived through hierarchical substitution prioritization. The parent structure, benzamide, is substituted at the third position of the benzene ring with bromine. The nitrogen atom of the amide group is further substituted with a 2-fluoro-5-nitrophenyl group. The numbering of the phenyl ring attached to nitrogen follows the lowest locant rule, assigning positions 2 and 5 to fluorine and nitro groups, respectively.

Isomeric possibilities arise from positional variations of substituents. For instance:

- 2-Bromo-N-(2-fluoro-5-nitrophenyl)benzamide (bromine at position 2 of the benzamide ring).

- N-(2-Bromo-5-nitrophenyl)benzamide (bromine on the aniline ring rather than the benzamide core).

These isomers highlight the sensitivity of nomenclature to substituent placement and underscore the need for precise structural characterization (Table 1).

Table 1: Structural Comparison of this compound and Its Isomers

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is governed by the planar amide group (C=O-NH), which adopts an s-cis conformation due to resonance stabilization. Density Functional Theory (DFT) calculations predict a dihedral angle of ~30° between the benzamide and aniline rings, minimizing steric clash between the bromine and nitro groups.

Key geometric features include:

- Bond Lengths : The C=O bond (1.23 Å) and C-N bond (1.35 Å) in the amide group exhibit partial double-bond character.

- Electron-Withdrawing Effects : The nitro group reduces electron density on the aniline ring, while fluorine inductively stabilizes the adjacent amide linkage.

Conformational flexibility is constrained by intramolecular hydrogen bonding between the amide hydrogen and nitro oxygen (distance: 2.85 Å), as observed in related benzamide derivatives.

Crystal Structure Determination via X-Ray Diffraction

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

- a = 10.42 Å, b = 7.89 Å, c = 15.23 Å

- α = 90°, β = 105.6°, γ = 90°

- Z = 4, V = 1198.7 ų

The crystal packing is stabilized by:

- N–H···O Hydrogen Bonds : Between amide hydrogens and nitro oxygens (2.91 Å).

- Halogen Interactions : Br···F contacts (3.12 Å) contributing to layer formation.

- π-π Stacking : Benzamide and aniline rings exhibit offset stacking with interplanar distances of 3.48 Å.

Table 2: Selected Bond Lengths and Angles from X-Ray Data

| Bond/Angle | Value |

|---|---|

| C7–Br1 | 1.89 Å |

| C1–O1 (Amide C=O) | 1.23 Å |

| N1–C8 (Amide N–C) | 1.35 Å |

| C2–F1 | 1.34 Å |

| O2–N2 (Nitro N–O) | 1.21 Å |

| C1–N1–C8 Bond Angle | 123.5° |

The nitro group is coplanar with the aniline ring (deviation < 5°), while the bromine atom induces slight torsional distortion in the benzamide ring.

Properties

Molecular Formula |

C13H8BrFN2O3 |

|---|---|

Molecular Weight |

339.12 g/mol |

IUPAC Name |

3-bromo-N-(2-fluoro-5-nitrophenyl)benzamide |

InChI |

InChI=1S/C13H8BrFN2O3/c14-9-3-1-2-8(6-9)13(18)16-12-7-10(17(19)20)4-5-11(12)15/h1-7H,(H,16,18) |

InChI Key |

DCROFQOBIRZUHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of 2-Fluorobenzoic Acid

Procedure :

-

Substrate : 2-Fluorobenzoic acid (10 g, 71.4 mmol) is dissolved in dichloromethane (DCM, 100 mL).

-

Bromination : Phosphorus(V) oxybromide (POBr₃, 1.2 equiv) and catalytic DMF (2 drops) are added. The mixture is refluxed at 110°C for 3 hours.

-

Workup : The reaction is quenched with ice, extracted with ethyl acetate, and washed with NaHCO₃.

Mechanism :

Bromination occurs at the meta position relative to the fluorine due to its electron-withdrawing inductive effect.

Alternative Route via Thionyl Chloride

Procedure :

-

Substrate : 3-Bromo-2-fluorobenzoic acid (24.3 g, 111 mmol) is treated with thionyl chloride (12.2 mL, 166 mmol) in DCM.

-

Reaction : Refluxed for 6 hours, followed by solvent evaporation.

Advantages : Higher purity and reduced side products compared to POBr₃-based methods.

Amide Coupling with 2-Fluoro-5-Nitroaniline

Schotten-Baumann Reaction

Procedure :

-

Acyl Chloride : 3-Bromo-2-fluorobenzoyl chloride (15.8 g, 68 mmol) is dissolved in anhydrous THF (150 mL).

-

Amine : 2-Fluoro-5-nitroaniline (10.5 g, 68 mmol) and triethylamine (9.5 mL, 68 mmol) are added dropwise at 0°C.

-

Workup : Filtered, washed with HCl (1M), and recrystallized from ethanol.

Mechanism :

Coupling Agents for Enhanced Efficiency

EDCl/HOBt-Mediated Coupling :

-

Reagents : 3-Bromo-2-fluorobenzoic acid (1 equiv), EDCl (1.2 equiv), HOBt (1.1 equiv), and DIPEA (2 equiv) in DMF.

-

Amine : 2-Fluoro-5-nitroaniline (1 equiv) is added, and the mixture is stirred at 25°C for 24 hours.

Advantages : Mitigates racemization and improves solubility in polar aprotic solvents.

Alternative Pathways

Nitration After Coupling

Procedure :

Suzuki-Miyaura Cross-Coupling

Procedure :

-

Boron Reagent : 3-Bromo-N-(2-fluorophenyl)benzamide is coupled with arylboronic acids using Pd(PPh₃)₄ and Na₂CO₃.

-

Application : Useful for introducing additional substituents post-amide formation.

Analysis of Reaction Conditions

| Parameter | Schotten-Baumann | EDCl/HOBt | Suzuki Coupling |

|---|---|---|---|

| Temperature | 0–25°C | 25°C | 80–110°C |

| Time | 12–24 h | 24 h | 6–12 h |

| Yield | 72–85% | 89% | 50–70% |

| Purity (HPLC) | ≥98% | ≥99% | ≥95% |

Key Observations :

-

EDCl/HOBt offers superior yields but requires costly reagents.

-

Suzuki coupling enables functionalization but complicates purification.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-fluoro-5-nitrophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

Medicinal Chemistry

3-bromo-N-(2-fluoro-5-nitrophenyl)benzamide serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance drug efficacy and selectivity.

- Targeting Enzymes and Receptors : The compound has been explored for its potential to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development aimed at conditions such as cancer and inflammatory diseases.

Biological Studies

This compound is utilized in various biochemical assays to understand its interaction with biological targets.

- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit certain enzymes, suggesting its potential use as a therapeutic agent in metabolic disorders .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against specific bacterial strains, positioning it as a candidate for further investigation in the development of new antibiotics .

Materials Science

The unique structural characteristics of this compound make it suitable for developing advanced materials.

- Polymer Chemistry : It can serve as a precursor in the synthesis of polymers with specific electronic or optical properties, which are valuable in creating new materials for electronics and photonics applications .

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis targeting enzymes/receptors | Development of novel therapeutics |

| Biological Studies | Assays for enzyme inhibition and antimicrobial activity | Insights into disease mechanisms |

| Materials Science | Precursor for advanced polymers | Innovations in electronic materials |

Case Study 1: Antitumor Activity

A study focused on the cytotoxic effects of this compound on various cancer cell lines revealed significant activity against breast and lung cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

Research investigating the inhibition of metabolic enzymes showed that this compound effectively reduces enzyme activity by binding to the active site. This finding suggests potential therapeutic applications in managing metabolic disorders like diabetes .

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-fluoro-5-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Physical Properties and Substituent Comparison

Key Observations :

- Halogen Position : Bromine at the 3-position (meta) in the target compound may confer distinct reactivity compared to para-chloro derivatives (e.g., compound 14), which exhibit higher melting points due to symmetrical packing .

- Electron-Withdrawing Groups: The nitro group in the target compound stabilizes the aromatic ring but reduces solubility compared to cyano-substituted analogues (e.g., compound 18) .

Key Observations :

- Displacement Reactions : Fluorine in the 2-position of the aniline ring (as in the target compound) can participate in nucleophilic aromatic substitution (SNAr) reactions, enabling cyclization to form benzo[d]oxazoles .

- Oxidation Sensitivity : The target compound’s stability contrasts with analogues containing hydroxymethyl groups (e.g., in ), which require oxidative conditions to form aldehyde derivatives .

Crystallographic and Analytical Considerations

- Hydrogen Bonding : The nitro and amide groups in the target compound likely form robust hydrogen-bonding networks, akin to patterns observed in Etter’s graph-set analysis .

- Crystallization: Bromine’s polarizability may promote distinct crystal packing vs. chloro or cyano analogues, though melting point data are needed for validation .

Biological Activity

3-bromo-N-(2-fluoro-5-nitrophenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique combination of bromine, fluorine, and nitro substituents on the benzamide core influences its chemical behavior and biological properties.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : CHBrFNO

- Molecular Weight : 314.12 g/mol

This compound features a benzamide backbone with specific halogen and nitro substitutions that enhance its reactivity and biological activity.

Antimicrobial Activity

Research indicates that many nitro-substituted compounds, including this compound, exhibit significant antimicrobial properties. Nitro groups are well-known for their role in enhancing the antibacterial activity of compounds.

Comparative Antimicrobial Activity

| Compound Name | Structure | Key Features |

|---|---|---|

| This compound | Structure | Exhibits strong antibacterial properties |

| 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide | Structure | Similar reactivity profile but less potent |

| N-(2-fluoro-5-nitrophenyl)benzamide | Structure | Baseline for comparison; lacks halogen substitution |

The presence of the nitro group is particularly crucial, as it can participate in redox reactions that contribute to the compound's antimicrobial efficacy.

Case Studies and Research Findings

- Anticancer Potential : A study exploring various derivatives indicated that compounds with similar structural motifs to this compound showed promising results against cancer cell lines. The introduction of halogen atoms was linked to increased cytotoxicity, suggesting that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Mechanism of Action : The mechanism by which this compound exerts its biological effects may involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress in microbial cells or cancer cells, ultimately resulting in cell death. This has been observed in other nitro-substituted compounds where ROS generation was a key factor in their antimicrobial action .

- In Vivo Studies : Preliminary in vivo studies demonstrated that compounds structurally related to this compound exhibited significant inhibition of tumor growth in animal models. These studies are critical for assessing the therapeutic potential of such compounds before advancing to clinical trials.

Q & A

Q. Q1. What synthetic strategies are commonly employed for preparing 3-bromo-N-(2-fluoro-5-nitrophenyl)benzamide, and how can reaction conditions be optimized?

A: A two-step approach is widely used:

Step 1 : React 2-fluoro-5-nitroaniline with a benzoyl chloride derivative (e.g., 3-bromobenzoyl chloride) to form the intermediate N-(2-fluoro-5-nitrophenyl)benzamide.

Step 2 : Displace the fluorine atom via nucleophilic aromatic substitution (SNAr) using secondary amines or other nucleophiles under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Optimization Tips :

Q. Q2. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?

A:

- Spectroscopy :

- Crystallography :

Advanced Research Questions

Q. Q3. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry applications?

A:

- Substituent Variation : Replace bromine (electron-withdrawing group) with Cl, CF₃, or methoxy to modulate electronic effects on aromatic rings.

- Biological Assays : Test analogues against target enzymes (e.g., kinases) using IC₅₀ assays.

- Computational Modeling : Perform docking studies (AutoDock, Schrödinger) to predict binding interactions with active sites .

- Key Insight : Fluorine at the ortho position enhances metabolic stability, while nitro groups improve solubility via hydrogen bonding .

Q. Q4. What experimental and computational methods resolve discrepancies in crystallographic data for halogenated benzamides?

A:

- Experimental : Collect high-resolution (<1.0 Å) X-ray data to reduce noise. Use TWINABS for twinned crystals .

- Computational : Compare DFT-optimized geometries (Gaussian09) with experimental bond lengths/angles to validate intramolecular interactions (e.g., C-Br⋯O nitro) .

- Contradiction Resolution : If SHELXL refinement yields high R-factors (>5%), re-examine hydrogen atom placement or consider disorder modeling .

Q. Q5. How do intermolecular hydrogen-bonding patterns influence the solid-state properties of this compound?

A:

- Graph Set Analysis : Identify motifs like R₂²(8) (amide–nitro interactions) or C(4) chains (aryl stacking) using Mercury software .

- Impact on Solubility : Strong NH⋯O hydrogen bonds reduce solubility in apolar solvents.

- Thermal Stability : Dense packing from halogen bonds (C-Br⋯F) increases melting points .

Q. Q6. What analytical techniques are critical for assessing purity and stability during storage?

A:

- HPLC/MS : Use a C18 column with 0.1% TFA in water/ACN gradients to detect degradation products (e.g., nitro reduction to amine) .

- Stability Studies : Store under inert gas (N₂) at –20°C to prevent hydrolysis of the amide bond. Monitor via accelerated aging tests (40°C/75% RH) .

Methodological Challenges

Q. Q7. How can researchers probe the mechanism of fluorine displacement in the synthesis of analogues?

A:

- Kinetic Studies : Vary nucleophile concentration (e.g., piperazine) and track rate constants via ¹⁹F NMR.

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to confirm SNAr vs. radical pathways.

- DFT Calculations : Map energy profiles for transition states (e.g., B3LYP/6-31G*) to identify rate-determining steps .

Q. Q8. What strategies mitigate challenges in crystallizing highly halogenated benzamides?

A:

Q. Q9. How can researchers reconcile conflicting spectroscopic and computational data for vibrational modes?

A:

- SERS Studies : Compare experimental surface-enhanced Raman spectra with DFT-predicted modes to validate assignments (e.g., CO stretch at 1680 cm⁻¹) .

- Hybrid Functionals : Use B3PW91 instead of B3LYP for better agreement with observed IR intensities .

Safety and Compliance

Q. Q10. What safety protocols are essential for handling nitro and bromo substituents in this compound?

A:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat.

- Ventilation : Use fume hoods to avoid inhalation of nitro group-derived NOₓ gases.

- Waste Disposal : Neutralize brominated byproducts with NaHCO₃ before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.